Mesaconic acid

Description

Properties

IUPAC Name |

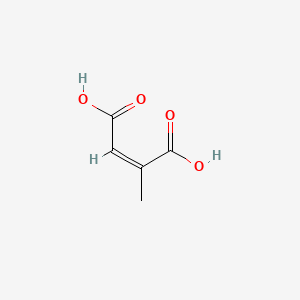

(E)-2-methylbut-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O4/c1-3(5(8)9)2-4(6)7/h2H,1H3,(H,6,7)(H,8,9)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNEGQIOMVPPMNR-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)O)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883407 | |

| Record name | 2-Butenedioic acid, 2-methyl-, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Mesaconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000749 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

26.3 mg/mL at 18 °C | |

| Record name | Mesaconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000749 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

498-24-8, 498-23-7, 7407-59-2 | |

| Record name | Mesaconic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=498-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mesaconic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | mesaconic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65438 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Citraconic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32949 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butenedioic acid, 2-methyl-, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butenedioic acid, 2-methyl-, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mesaconic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.146 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-methyl-2-butenedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.195 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MESACONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90UTM639KK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Mesaconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000749 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

200 - 202 °C | |

| Record name | Mesaconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000749 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

what is the chemical structure of mesaconic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mesaconic acid, systematically known as (2E)-2-methylbut-2-enedioic acid, is a dicarboxylic acid with significant roles in various biochemical pathways. As an isomer of itaconic and citraconic acids, it is involved in metabolic processes such as the biosynthesis of vitamin B12 and acts as a competitive inhibitor of fumarate reduction.[1][2] This guide provides an in-depth overview of the chemical structure, properties, synthesis, and biochemical significance of this compound, tailored for professionals in research and drug development.

Chemical Structure and Identification

This compound is an unsaturated dicarboxylic acid characterized by a methyl group substituent on the fumaric acid backbone.[1] It is the trans-isomer of citraconic acid ((2Z)-2-methylbut-2-enedioic acid).[3] The molecule's chemical formula is C₅H₆O₄.[1]

Key identifiers for this compound include:

-

IUPAC Name : (2E)-2-methylbut-2-enedioic acid[1]

-

Synonyms : 2-Methylfumaric acid, trans-1-Propene-1,2-dicarboxylic acid[4][5]

-

CAS Number : 498-24-8[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below, facilitating easy comparison of its properties.

| Property | Value | Reference(s) |

| Molecular Weight | 130.10 g/mol | [1][4] |

| Melting Point | 200 - 205 °C | [1][2][4] |

| Boiling Point | 250 °C (decomposes) | [2][7] |

| Density | 1.31 g/cm³ | [2] |

| Water Solubility | 26.3 mg/mL at 18 °C | [1][8] |

| pKa₁ | 3.09 (at 25 °C) | [7][8] |

| pKa₂ | 4.82 (K₂ = 15 x 10⁻⁶) | [5] |

Experimental Protocols

Synthesis of this compound from Citraconic Anhydride

This protocol is adapted from a procedure published in Organic Syntheses.[6]

Materials:

-

Citraconic anhydride (100 g, 0.89 mole) or an equivalent amount of citraconic acid.[6]

-

Water (100 cc)

-

Dilute nitric acid (150 cc, prepared by mixing 1 part concentrated nitric acid with 4 parts water by volume)

-

500-cc Erlenmeyer flask

-

Filter apparatus

-

Evaporation setup

Procedure:

-

A mixture of 100 g of citraconic anhydride, 100 cc of water, and 150 cc of dilute nitric acid is placed in a 500-cc Erlenmeyer flask.[6]

-

The mixture is evaporated until the appearance of red fumes. This indicates that the rearrangement to this compound is occurring. The volume at this point is typically around 250 cc.[6]

-

The solution is then cooled, and the precipitated this compound is collected on a filter.[6]

-

The mother liquor is further concentrated by evaporation to 150 cc and cooled again to collect additional crystalline product.[6]

-

A final concentration of the mother liquor to 50 cc will yield more this compound.[6]

-

The combined crude product is recrystallized from 100 cc of water.[6]

-

The final yield of purified this compound, with a melting point of 203–205 °C, is typically between 50–60 g (43–52% of the theoretical amount).[6]

Safety Note: This procedure should be carried out by personnel with appropriate training in experimental organic chemistry. All hazardous materials should be handled using standard laboratory safety procedures.[6]

Biochemical Significance and Pathways

This compound is a metabolite with roles in several key biochemical processes.

Isomeric Relationship

This compound exists as one of three isomers of methylbutenedioic acid, the others being itaconic acid and citraconic acid. The isomerization between these forms is a critical aspect of their chemistry and biological activity.[9][10]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The Isolation of the Vitamin B12 Coenzyme and the Role of the Vitamin in Methionine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Citraconic acid - Wikipedia [en.wikipedia.org]

- 4. US3960901A - Preparation of citraconic acid - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Citraconate inhibits ACOD1 (IRG1) catalysis, reduces interferon responses and oxidative stress, and modulates inflammation and cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cobalamin biosynthesis - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

The Discovery and Scientific Journey of Mesaconic Acid: A Technical Guide

This in-depth technical guide explores the discovery and history of mesaconic acid, a significant molecule in the landscape of organic chemistry and biochemistry. Tailored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of its initial isolation, key historical experiments, and its evolving role in scientific understanding.

Discovery and Early Investigations

This compound, systematically known as (2E)-2-methylbut-2-enedioic acid, first entered the scientific record in 1874 through the work of the Dutch chemist Jacobus Henricus van 't Hoff.[1] His investigation of this and other isomeric acids was integral to his groundbreaking proposal of the tetrahedral carbon atom, a cornerstone of modern stereochemistry. While van 't Hoff's primary focus was on the spatial arrangement of atoms, his work laid the foundation for understanding the distinct properties of this compound and its isomers, citraconic acid (cis-isomer) and itaconic acid (methylene isomer).

The initial characterization of organic molecules in the 19th century relied on a combination of elemental analysis, determination of physical properties such as melting and boiling points, and chemical reactivity. Through these methods, early chemists were able to deduce the empirical and molecular formulas of new compounds and gain insights into their functional groups.

A significant figure in the study of unsaturated acids during this period was the German chemist Wilhelm Rudolph Fittig. While his direct contributions to the study of this compound are not extensively documented, his broader research into the chemistry of unsaturated organic acids and lactones provided a critical context for the work of his contemporaries.

Subsequent to its initial discovery, this compound was identified as a naturally occurring compound. In 1928, Harold William Buston reported the isolation of this compound from cabbage leaves, highlighting its presence in the plant kingdom.[2] Later research would reveal its production by microorganisms, notably Clostridium tetanomorphum, as a key intermediate in metabolic pathways.[1]

Historical Synthesis and Characterization Data

The preparation of this compound in the laboratory has been approached through various methods, primarily involving the isomerization of its more readily available isomers, citraconic and itaconic acids. These early synthetic routes were crucial for obtaining pure samples for further study.

| Synthesis Method | Starting Material | Reagents | Reported Yield (%) | Melting Point (°C) | Reference |

| Isomerization with Nitric Acid | Citraconic Anhydride | Dilute Nitric Acid, Water | 43-52 | 203–205 | Shriner, R. L.; Ford, S. G.; Roll, L. J. (1931)[3] |

| Isomerization with Hydriodic Acid | Citraconic Acid | Hydriodic Acid | Not specified | Not specified | Kekulé, A. (1862)[3] |

| Isomerization with Sodium Hydroxide | Citraconic Acid | Concentrated Sodium Hydroxide | Not specified | Not specified | Delisle, A. (1892)[3] |

| Thermal Isomerization | Itaconic or Citraconic Acid | Water (heated to 180–200°C) | Not specified | Not specified | Fittig, R.; Landolt, H. (1877)[3] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key historical experiments related to the synthesis and isolation of this compound.

Synthesis of this compound via Isomerization of Citraconic Anhydride with Nitric Acid

This protocol, adapted from Organic Syntheses, remains a classic method for the preparation of this compound.[3]

Materials:

-

Citraconic anhydride (100 g, 0.89 mole)

-

Water (100 cc)

-

Dilute nitric acid (1 part concentrated nitric acid to 4 parts water by volume; 150 cc)

-

500-cc Erlenmeyer flask

-

Filter apparatus

-

Evaporation apparatus

Procedure:

-

A mixture of 100 g of citraconic anhydride, 100 cc of water, and 150 cc of dilute nitric acid is placed in a 500-cc Erlenmeyer flask.

-

The mixture is evaporated until the appearance of red fumes, indicating the progress of the reaction. The volume at this stage is typically around 250 cc.

-

The solution is then cooled, and the crystalline this compound that precipitates is collected on a filter.

-

The mother liquor is further evaporated to a volume of 150 cc and cooled to yield a second crop of crystals, which is also collected by filtration.

-

A final concentration of the mother liquor to 50 cc yields an additional quantity of the product.

-

The combined crude product is recrystallized from 100 cc of water.

-

The yield of purified this compound with a melting point of 203–205°C is typically between 50–60 g (43–52% of the theoretical amount).[3]

Conceptual Workflow for 19th Century Organic Acid Characterization

The determination of the structure of a novel organic acid in the 19th century was a meticulous process involving several key steps, as illustrated in the following logical workflow.

Biochemical Significance of this compound

This compound is now understood to be a key metabolite in certain anaerobic bacteria, most notably in the fermentation of glutamate by Clostridium tetanomorphum.[1] This pathway, elucidated by H. A. Barker and his collaborators, led to the discovery of the first vitamin B12-dependent enzyme, glutamate mutase.

In this pathway, glutamate is first converted to β-methylaspartate, which is then deaminated to yield mesaconate. Mesaconate is subsequently hydrated to form citramalate, which is then cleaved into acetate and pyruvate. This metabolic route is a fascinating example of the unusual biochemical strategies employed by anaerobic microorganisms.

The following diagram illustrates the central role of this compound in the glutamate fermentation pathway of Clostridium tetanomorphum.

Conclusion

From its initial study in the context of foundational stereochemistry to its recognized role as a key bacterial metabolite, this compound has had a rich and evolving history. The early investigations by pioneers like van 't Hoff, coupled with the development of synthetic and analytical techniques, have provided a deep understanding of this seemingly simple dicarboxylic acid. Its continued relevance in biochemical pathways underscores the enduring importance of fundamental chemical discoveries and the intricate metabolic logic of the microbial world. This guide serves as a testament to the cumulative nature of scientific inquiry, tracing the journey of this compound from a subject of 19th-century curiosity to a molecule of contemporary biochemical significance.

References

Unveiling the Green Factories: A Technical Guide to the Natural Sources of Mesaconic Acid in Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural occurrence of mesaconic acid in the plant kingdom. This compound, a dicarboxylic acid with potential applications in the pharmaceutical and polymer industries, has been identified in several plant species. This document consolidates the current knowledge on its natural sources, presents quantitative data where available, details relevant experimental protocols for its analysis, and proposes a putative biosynthetic pathway in plants.

Natural Plant Sources of this compound

This compound has been identified in a select number of plant species, suggesting a specialized metabolic role. The primary plants confirmed to contain this compound are:

-

Arabidopsis thaliana : A model organism in plant biology, metabolomic studies have confirmed the presence of this compound in its tissues.

-

Saxifraga stolonifera : Also known as creeping saxifrage or strawberry geranium, this plant is a notable natural source of this compound. Its presence is significant enough for commercial extraction.[1][2]

-

Brassica oleracea (Cabbage) : Early phytochemical studies reported the isolation of this compound from cabbage leaves, indicating its presence in this common vegetable.

While direct evidence for other plant sources is currently limited, the presence of this compound in these diverse species suggests it may be more widespread than presently known. Further metabolomic screening of various plant families is warranted to identify additional sources.

Quantitative Data on this compound in Plants

Quantitative data for this compound in plants is sparse. However, metabolomic databases provide valuable insights into its abundance in Arabidopsis thaliana.

Table 1: Quantitative Data of this compound in Arabidopsis thaliana

| Plant Species | Tissue | Developmental Stage | This compound Concentration (relative abundance) | Analytical Method | Reference |

| Arabidopsis thaliana | Leaf | Short day, after bolting | 590.15 | GC-MS | Golm Metabolome Database[3] |

Note: The value represents the relative peak intensity from the GC-MS analysis and is not an absolute concentration.

For Saxifraga stolonifera and Brassica oleracea, specific quantitative data for this compound from peer-reviewed literature is not currently available. The commercial extraction from S. stolonifera implies a significant concentration, but the exact figures are proprietary. GC-MS studies on cabbage have identified various organic acids, but have not specifically quantified this compound, suggesting its concentration may be lower or require more targeted analytical approaches.[4][5]

Experimental Protocols for the Analysis of this compound in Plants

The following protocols are based on established methods for the extraction and quantification of organic and dicarboxylic acids from plant tissues and can be adapted for the specific analysis of this compound.

Extraction of this compound from Plant Tissue

This protocol outlines a general procedure for the extraction of polar metabolites, including dicarboxylic acids, from plant material.

-

Sample Preparation : Harvest fresh plant tissue (e.g., leaves of Arabidopsis thaliana, Saxifraga stolonifera, or Brassica oleracea) and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Homogenization : Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

-

Extraction Solvent : Prepare a pre-chilled extraction solvent of 80% methanol in water.

-

Extraction : Add the extraction solvent to the powdered plant tissue in a ratio of 10:1 (v/w). Vortex the mixture vigorously for 1 minute.

-

Incubation : Incubate the mixture at 4°C for 1 hour with occasional vortexing to ensure thorough extraction.

-

Centrifugation : Centrifuge the extract at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Supernatant Collection : Carefully collect the supernatant containing the extracted metabolites.

-

Solvent Evaporation : Evaporate the solvent from the supernatant using a vacuum concentrator or a rotary evaporator at a temperature not exceeding 40°C.

-

Reconstitution : Reconstitute the dried extract in a known volume of a suitable solvent for the chosen analytical method (e.g., 50% methanol for LC-MS or a derivatization agent for GC-MS).

Quantification of this compound by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the quantification of volatile or derivatized organic acids.

-

Derivatization : To increase volatility, the carboxylic acid groups of this compound must be derivatized. A common method is silylation using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

-

To the dried extract, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 37°C for 90 minutes.

-

Add 80 µL of MSTFA with 1% TMCS and incubate at 37°C for 30 minutes.

-

-

GC-MS Analysis :

-

Gas Chromatograph : Agilent 7890B GC or equivalent.

-

Column : HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.

-

Carrier Gas : Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program : Initial temperature of 70°C, hold for 1 minute, then ramp to 300°C at 10°C/min, and hold for 5 minutes.

-

Injector Temperature : 250°C.

-

Mass Spectrometer : Agilent 5977A MSD or equivalent.

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Scan Range : m/z 50-600.

-

-

Quantification : Create a calibration curve using a certified standard of this compound subjected to the same derivatization procedure. The concentration of this compound in the plant extract can be determined by comparing its peak area to the calibration curve.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the analysis of dicarboxylic acids without the need for derivatization.

-

LC-MS/MS Analysis :

-

Liquid Chromatograph : Agilent 1290 Infinity II LC or equivalent.

-

Column : A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) suitable for polar compounds.

-

Mobile Phase A : 0.1% formic acid in water.

-

Mobile Phase B : 0.1% formic acid in acetonitrile.

-

Gradient : A suitable gradient from 5% to 95% B over 10 minutes.

-

Flow Rate : 0.3 mL/min.

-

Column Temperature : 40°C.

-

Mass Spectrometer : A triple quadrupole mass spectrometer (e.g., Agilent 6470) or a high-resolution mass spectrometer (e.g., Q-TOF).

-

Ionization Mode : Negative Electrospray Ionization (ESI-).

-

Multiple Reaction Monitoring (MRM) Transitions : For a triple quadrupole instrument, specific precursor-to-product ion transitions for this compound would need to be optimized using a standard.

-

-

Quantification : Prepare a calibration curve using a certified standard of this compound. The concentration in the plant extract is determined by comparing the peak area of the analyte to the standard curve.

Putative Biosynthetic Pathway of this compound in Plants

The precise biosynthetic pathway of this compound in plants has not been fully elucidated. However, based on its chemical structure and related metabolic pathways in other organisms, a putative pathway can be proposed. This compound is an isomer of itaconic acid and citraconic acid, and its biosynthesis is likely interconnected with the metabolism of these compounds. In some bacteria, this compound is formed from glutamate via the methylaspartate pathway. A plausible route in plants could involve intermediates from the Krebs cycle and branched-chain amino acid metabolism.

A proposed pathway starts from pyruvate and acetyl-CoA , key intermediates in central carbon metabolism.

Caption: Putative biosynthetic pathway of this compound in plants.

This proposed pathway highlights a potential route from central metabolites to this compound, leveraging enzymatic activities known to exist in plants or having homologs in plant genomes. Further research, including isotopic labeling studies, is necessary to validate this pathway and identify the specific enzymes involved in each step in plants.

Experimental Workflow and Logical Relationships

The process of identifying and quantifying this compound from plant sources involves a series of interconnected steps, from sample collection to data analysis.

Caption: Experimental workflow for this compound analysis in plants.

This guide provides a comprehensive overview of the current understanding of this compound in plants. Further research is encouraged to expand the list of known plant sources, generate more quantitative data, and definitively elucidate its biosynthetic pathway. This knowledge will be crucial for harnessing the potential of plants as sustainable factories for this valuable chemical.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. GMD - Quantitative Metabolite Profile [gmd.mpimp-golm.mpg.de]

- 4. scialert.net [scialert.net]

- 5. GC-MS Analysis of the Extracts from Korean Cabbage (Brassica campestris L. ssp. pekinensis) and Its Seed - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Mesaconic Acid Biosynthesis in Microorganisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core biosynthetic pathways of mesaconic acid in microorganisms. It covers the key enzymes, metabolic engineering strategies, quantitative production data, and detailed experimental protocols relevant to the microbial synthesis of this platform chemical.

Introduction to this compound

This compound (or methylfumaric acid) is an unsaturated dicarboxylic acid with significant potential as a bio-based platform chemical. Its chemical structure allows it to be a valuable precursor for the synthesis of various polymers, resins, and pharmaceuticals. Traditional chemical synthesis of this compound often involves harsh conditions and environmentally hazardous reagents, such as the nitric acid-mediated isomerization of citraconic acid[1]. Consequently, microbial fermentation presents a more sustainable and safer alternative for its production.

Core Biosynthetic Pathways

Microorganisms utilize several metabolic routes for the biosynthesis of this compound. The two primary pathways that have been successfully engineered are the glutamate-dependent pathway and the ethylmalonyl-CoA pathway.

Glutamate-Dependent Pathway

This pathway, originally identified in Clostridium tetanomorphum, involves a two-step enzymatic conversion of L-glutamate to this compound. It has been successfully reconstituted in host organisms like Escherichia coli for heterologous production.

The key enzymes in this pathway are:

-

Glutamate Mutase (GLM): This adenosylcobalamin (coenzyme B12)-dependent enzyme catalyzes the reversible isomerization of L-glutamate to L-threo-3-methylaspartate[2][3]. The active enzyme is typically a heterodimer or heterotetramer composed of two subunits, often denoted as GlmS and GlmE[2].

-

3-Methylaspartate Ammonia-Lyase (MAL): Also known as β-methylaspartase, this enzyme catalyzes the reversible anti-elimination of ammonia from L-threo-3-methylaspartate to form mesaconate. MAL belongs to the enolase superfamily and its catalytic mechanism involves the abstraction of a proton to form an enolate intermediate, which is stabilized by a magnesium ion cofactor[4][5].

dot

References

- 1. Engineering of thioesterase YciA from Haemophilus influenzae for production of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. agilent.com [agilent.com]

- 4. Mesaconyl-coenzyme A hydratase, a new enzyme of two central carbon metabolic pathways in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of citric and oxalic acid in fungi fermentation broth through HPLC-DAD and solid-phase extraction [redalyc.org]

A Comprehensive Technical Guide to the Physicochemical Properties of Mesaconic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesaconic acid, systematically known as (2E)-2-Methylbut-2-enedioic acid, is a dicarboxylic acid that serves as a valuable building block in organic synthesis and holds significance in various biochemical pathways.[1][2][3] It is an isomer of citraconic acid and itaconic acid. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, complete with experimental protocols and visual representations to support researchers, scientists, and drug development professionals in their work with this compound.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below, providing a consolidated reference for its key properties.

| Property | Value | References |

| IUPAC Name | (2E)-2-Methylbut-2-enedioic acid | [1] |

| Synonyms | Methylfumaric acid, Citronic acid | [2][4][5] |

| CAS Number | 498-24-8 | [1] |

| Chemical Formula | C₅H₆O₄ | [1][2] |

| Molecular Weight | 130.10 g/mol | [1][2] |

| Appearance | White to off-white solid/powder, colorless solid | [1][6][7] |

| Melting Point | 200-202 °C[6][8], 204-205 °C[1][7] | |

| Boiling Point | 250 °C (decomposes)[1][6][7], 336.60 °C (estimated)[2] | |

| Density | 1.31 g/cm³[1], 1.466 g/cm³ | [6][7] |

| pKa₁ | 3.09 (at 25 °C) | [6][9] |

| pKa₂ | 4.75 | [9] |

| Water Solubility | 26.3 g/L at 18 °C[3][6][8], 2.7 g/100 mL at 18 °C | [10] |

| Solubility in Organic Solvents | Slightly soluble in DMSO and Methanol[4][6]. Soluble in ethanol and ether; insoluble in chloroform and carbon disulfide.[7] | |

| Crystal Structure | Monoclinic | [11] |

Experimental Protocols

Detailed experimental procedures are crucial for the accurate determination of physicochemical properties. Below are generalized protocols for key experiments.

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Methodology:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range.

-

For high accuracy, the thermometer should be calibrated, and the determination repeated at least three times.

Determination of pKa

The acid dissociation constants (pKa) of this compound can be determined by potentiometric titration.

Methodology:

-

A standard solution of this compound (e.g., 0.01 M) is prepared in deionized water.

-

A calibrated pH electrode is immersed in the solution.

-

The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa values correspond to the pH at the half-equivalence points. The first pKa (pKa₁) is the pH at the midpoint of the first buffer region, and the second pKa (pKa₂) is the pH at the midpoint of the second buffer region.

Determination of Aqueous Solubility

The shake-flask method is a widely used and reliable technique for determining the equilibrium solubility of a compound in water.[12]

Methodology:

-

An excess amount of solid this compound is added to a known volume of deionized water in a sealed container.

-

The container is agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[12]

-

The suspension is then allowed to stand to let undissolved solids settle.

-

A sample of the supernatant is carefully withdrawn and filtered through a fine-pored filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or by titration with a standardized base.

-

The solubility is expressed in g/L or mol/L.

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and identification of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound provides information about the different types of protons and their chemical environments. Data is available in public databases such as the Human Metabolome Database (HMDB) and the Biological Magnetic Resonance Bank (BMRB).[13][14][15][16]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule.[14]

-

IR (Infrared) Spectroscopy: The IR spectrum shows characteristic absorption bands for the functional groups present, such as the O-H stretch of the carboxylic acid and the C=O stretch of the carbonyl group.[15]

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification.[15][17][18][19]

Visualizing Key Relationships

Diagrams created using Graphviz (DOT language) are provided below to illustrate important chemical relationships involving this compound.

Caption: Synthesis pathway of this compound from Citric Acid.[1]

Caption: Isomeric relationship between Mesaconic, Citraconic, and Itaconic Acid.

Conclusion

This technical guide provides a thorough compilation of the physicochemical properties of this compound, essential for its application in research and development. The tabulated data offers a quick reference, while the detailed experimental protocols provide a foundation for reproducible measurements. The visualizations further clarify the chemical context of this important dicarboxylic acid.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0000749) [hmdb.ca]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | 498-24-8 [amp.chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. This compound CAS#: 498-24-8 [m.chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. This compound | C5H6O4 | CID 638129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. journals.iucr.org [journals.iucr.org]

- 12. benchchem.com [benchchem.com]

- 13. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000749) [hmdb.ca]

- 14. bmse000761 this compound at BMRB [bmrb.io]

- 15. This compound(498-24-8) 1H NMR spectrum [chemicalbook.com]

- 16. This compound - Optional[1H NMR] - Spectrum - SpectraBase [spectrabase.com]

- 17. mzCloud – this compound [mzcloud.org]

- 18. Human Metabolome Database: GC-MS Spectrum - this compound GC-MS (2 TMS) (HMDB0000749) [hmdb.ca]

- 19. massbank.eu [massbank.eu]

Mesaconic Acid: A Technical Guide for Researchers

Mesaconic Acid: An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a dicarboxylic acid with significant immunomodulatory properties. This document details its chemical and physical properties, synthesis, and biological functions, with a focus on its role in cellular metabolism and immune signaling pathways. Detailed experimental protocols and data are presented to facilitate further research and development.

Core Properties of this compound

This compound, also known as methylfumaric acid, is an unsaturated dicarboxylic acid. It is an isomer of itaconic acid and citraconic acid and has garnered interest for its distinct biological activities, particularly its anti-inflammatory effects that differ mechanistically from its isomers.

| Property | Value | Reference(s) |

| CAS Number | 498-24-8 | [1][2] |

| Molecular Weight | 130.10 g/mol | [1][3] |

| Molecular Formula | C₅H₆O₄ | [3] |

| IUPAC Name | (2E)-2-Methylbut-2-enedioic acid | [4] |

| Synonyms | Methylfumaric acid, Citronic acid | [1][5] |

| Melting Point | 204-205 °C | |

| Appearance | Colorless solid |

Synthesis of this compound

This compound can be synthesized from citric acid through a multi-step process involving dehydration, decarboxylation, and isomerization. A common laboratory-scale synthesis proceeds via the isomerization of citraconic anhydride.

Experimental Protocol: Synthesis from Citraconic Anhydride

This protocol is adapted from established organic synthesis procedures.

Materials:

-

Citraconic anhydride (or citraconic acid)

-

Distilled water

-

Concentrated nitric acid

-

500-cc Erlenmeyer flask

-

Filtration apparatus

-

Recrystallization solvent (water)

Procedure:

-

Prepare a dilute nitric acid solution by mixing one part concentrated nitric acid with four parts water by volume.

-

In a 500-cc Erlenmeyer flask, combine 100 g of citraconic anhydride, 100 cc of water, and 150 cc of the dilute nitric acid solution.[3]

-

Heat the mixture to evaporate the solvent. Continue evaporation until the appearance of red fumes, which indicates the progression of the rearrangement to this compound.[3] The volume will typically be around 250 cc at this stage.

-

Cool the solution to allow for the crystallization of this compound.

-

Collect the crystalline solid by filtration.

-

To increase the yield, the mother liquor can be further concentrated by evaporation (e.g., to 150 cc and then to 50 cc), with cooling and filtration steps performed after each concentration to collect additional product.[3]

-

Recrystallize the entire product from approximately 100 cc of water to obtain purified this compound. The expected yield is 50-60 g.[3]

Biological Activity and Signaling Pathways

This compound is recognized as an immunomodulatory metabolite that can influence the behavior of immune cells, particularly macrophages.[5] Unlike its isomer itaconic acid, this compound does not inhibit succinate dehydrogenase (SDH), a key enzyme in the tricarboxylic acid (TCA) cycle. This distinction suggests a unique mechanism of action.[6][7]

Immunomodulatory Effects on Macrophages

This compound has been shown to modulate the production of cytokines in pro-inflammatory macrophages. Specifically, it can reduce the secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-12 (IL-12), while having a variable effect on others like Interleukin-10 (IL-10) and CXCL10.[5] These effects appear to be independent of the transcription factors NRF2 and ATF3.[5]

Effects on Cellular Metabolism

Both this compound and itaconic acid have been observed to dampen glycolytic activity in inflammatory macrophages.[5] However, only itaconic acid represses TCA cycle activity and cellular respiration, which is consistent with its inhibition of SDH. This compound does not significantly affect the TCA cycle or respiration.[5]

Experimental Protocols for Biological Assays

The following are generalized protocols for assessing the biological effects of this compound on macrophages.

Protocol: Macrophage Cytokine Production Assay

This protocol outlines the steps to measure the effect of this compound on cytokine secretion from lipopolysaccharide (LPS)-stimulated macrophages.

Cell Culture:

-

Mouse macrophage cell lines (e.g., RAW264.7 or J774A.1) or bone marrow-derived macrophages (BMDMs) are suitable for these assays.

-

Culture cells in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

Procedure:

-

Seed macrophages in multi-well plates at a suitable density and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of this compound (e.g., 10 mM) for a specified duration (e.g., 4 hours).[5]

-

Stimulate the macrophages with LPS (e.g., 100 ng/mL) to induce an inflammatory response.

-

Incubate for a period sufficient for cytokine production and secretion (e.g., 21 hours for secreted proteins, 3 hours for gene expression analysis).[5]

-

Collect the cell culture supernatant for cytokine analysis.

-

Quantify the concentration of cytokines (e.g., IL-6, IL-12, IL-10, CXCL10) in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Protocol: Glycolysis Inhibition Assay

This protocol provides a method to assess the impact of this compound on the glycolytic rate of macrophages.

Methodology:

-

Glycolytic activity can be measured by quantifying the rate of extracellular acidification (ECAR) using a Seahorse XF Analyzer or by measuring glucose uptake and lactate secretion.

Procedure (Lactate Secretion Assay):

-

Culture and treat macrophages with this compound and LPS as described in the cytokine production assay.

-

After the incubation period, collect the cell culture medium.

-

Measure the concentration of lactate in the medium using a commercially available lactate assay kit. These kits typically involve an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.

-

Measure the glucose concentration in the medium using a glucose assay kit to determine glucose uptake.

-

Normalize the lactate production and glucose uptake to the cell number or total protein content.

Summary and Future Directions

This compound is an endogenous metabolite with promising immunomodulatory properties. Its ability to dampen pro-inflammatory responses in macrophages without inhibiting succinate dehydrogenase makes it an interesting candidate for therapeutic development, particularly for inflammatory and autoimmune diseases.[7] Future research should focus on elucidating the precise molecular targets of this compound, its pharmacokinetic and pharmacodynamic properties in vivo, and its potential for clinical applications. The experimental frameworks provided in this guide offer a starting point for researchers to further explore the biological functions of this intriguing molecule.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Sciencemadness Discussion Board - Citric acid -> this compound. - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. Mesaconate is synthesized from itaconate and exerts immunomodulatory effects in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Solubility of Mesaconic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesaconic acid, a dicarboxylic acid, is a key intermediate in various biotechnological and chemical synthesis processes. Its purification, reaction kinetics, and formulation are critically dependent on its solubility characteristics in different solvent systems. This technical guide provides a detailed overview of the solubility of this compound, compiling available quantitative data, outlining experimental protocols for solubility determination, and presenting factors that influence its solubility.

Quantitative Solubility Data

The solubility of this compound has been reported in a limited number of solvents. The available quantitative data is summarized in the table below. It is important to note that comprehensive, temperature-dependent solubility data for a wide range of organic solvents is not extensively available in the public domain. The data presented here is based on published literature and chemical databases.

| Solvent | Temperature (°C) | Solubility | Unit |

| Water | 18 | 26.3 | g/L |

| 90% Ethanol | 17 | 32.0 | g/100g solvent |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Slightly Soluble | - |

| Methanol | Not Specified | Slightly Soluble | - |

| Chloroform | Not Specified | Insoluble | - |

| Carbon Disulfide | Not Specified | Insoluble | - |

Note: The value for 90% Ethanol was calculated from the reported dissolution of 30.6g of this compound in 95.7g of the solvent.

Factors Influencing Solubility

The solubility of this compound is governed by a combination of physical and chemical factors related to both the solute and the solvent. Understanding these factors is crucial for solvent selection and process optimization.

Caption: Key factors influencing the solubility of this compound.

Experimental Protocol: Determination of this compound Solubility via the Shake-Flask Method

The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a solid in a liquid solvent. The following protocol outlines the steps for determining the solubility of this compound.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge tubes with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Experimental Workflow

Caption: Experimental workflow for solubility determination.

Detailed Methodologies

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound and add it to a known volume or mass of the selected solvent in a series of centrifuge tubes. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

-

Seal the tubes tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the tubes in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and temperature. Preliminary studies are recommended to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the tubes to stand undisturbed at the same temperature to let the excess solid settle.

-

To ensure complete separation of the solid phase, centrifuge the tubes at the experimental temperature.

-

Carefully withdraw an aliquot of the clear supernatant using a pre-warmed or pre-cooled syringe to match the experimental temperature and immediately filter it through a syringe filter into a pre-weighed volumetric flask. This step is critical to prevent precipitation or crystallization of the solute due to temperature changes.

-

-

Quantification:

-

Accurately weigh the volumetric flask containing the filtered saturated solution to determine the mass of the solution.

-

Dilute the saturated solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as:

-

UV-Vis Spectrophotometry: Prepare a calibration curve of known this compound concentrations and measure the absorbance of the sample at the wavelength of maximum absorbance (λmax).

-

High-Performance Liquid Chromatography (HPLC): Use a suitable column and mobile phase to separate and quantify this compound. This method is particularly useful for complex mixtures.

-

Gravimetric Analysis: Evaporate the solvent from a known mass of the saturated solution and weigh the remaining solid this compound. This method is straightforward but requires that the solute is non-volatile and thermally stable at the evaporation temperature.

-

-

-

Data Analysis and Calculation:

-

From the concentration of the diluted solution, calculate the concentration of this compound in the original saturated solution.

-

Express the solubility in the desired units, such as g/L, g/100g of solvent, or mole fraction.

-

Conclusion

The solubility of this compound is a fundamental property that influences its application in various scientific and industrial fields. While the available quantitative data is limited, this guide provides a summary of the known solubility and a detailed experimental protocol for its determination. Further research to generate comprehensive, temperature-dependent solubility data in a wider range of solvents is essential for advancing the use of this compound in diverse applications.

An In-depth Technical Guide to Mesaconic Acid Isomers and Their Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of mesaconic acid and its isomers—citraconic acid, itaconic acid, and glutaconic acid. It delves into their chemical properties, synthesis, and biological significance, with a focus on their roles in key signaling pathways relevant to drug development.

Introduction to this compound and Its Isomers

This compound, along with its isomers, are C5 dicarboxylic acids that play significant roles in both industrial applications and biological systems. Their utility stems from the presence of a double bond and two carboxylic acid functional groups, which allow for a variety of chemical modifications and biological activities.[1][2] this compound is the trans isomer to citraconic acid's cis configuration.[3] Itaconic acid is an isomer of both, where the double bond is in a terminal position.[4] Glutaconic acid is a constitutional isomer, differing in the position of the double bond within the carbon chain. A fundamental understanding of their distinct properties is crucial for leveraging their potential in research and development.

Physicochemical Properties

The isomeric differences between mesaconic, citraconic, itaconic, and glutaconic acids give rise to distinct physicochemical properties. These properties are critical for their purification, characterization, and application in various chemical and biological systems. A comparative summary of their key properties is presented below.

| Property | This compound | Citraconic Acid | Itaconic Acid | Glutaconic Acid (trans) |

| IUPAC Name | (2E)-2-Methylbut-2-enedioic acid | (2Z)-2-Methylbut-2-enedioic acid | 2-Methylidenebutanedioic acid | (E)-Pent-2-enedioic acid |

| Molar Mass ( g/mol ) | 130.10 | 130.10 | 130.10 | 130.10 |

| Melting Point (°C) | 204–205 | ~90 (decomposes) | 162–164 (decomposes) | 137-139 |

| Boiling Point (°C) | 250 (decomposes) | 266 | 268 (sublimes) | Decomposes |

| Water Solubility | 26.3 g/L (18 °C) | Freely soluble | 83.1 g/L (20 °C) | Soluble |

| pKa1 | ~3.09 | ~2.2-2.9 | 3.84 | ~3.4 |

| pKa2 | ~4.5 | ~5.8-6.1 | 5.55 | ~4.5 |

Synthesis and Isomerization

The synthesis of this compound and its isomers often involves the manipulation of citric acid or the isomerization of one isomer to another. Understanding these synthetic routes is essential for producing these compounds for research and industrial purposes.

Synthesis of this compound from Citraconic Anhydride

This compound can be reliably synthesized by the acid-catalyzed isomerization of citraconic acid or its anhydride.[5]

Experimental Protocol:

-

Reaction Setup: In a 500-cc Erlenmeyer flask, combine 100 g (0.89 mole) of citraconic anhydride, 100 cc of water, and 150 cc of dilute nitric acid (prepared by mixing 1 part concentrated nitric acid with 4 parts water by volume).

-

Evaporation and Isomerization: Heat the mixture and evaporate the solution until the appearance of red fumes. This indicates that the isomerization is taking place. The volume of the solution will be approximately 250 cc at this point.

-

Crystallization and Collection: Cool the solution to allow this compound to crystallize. Collect the crystals by filtration.

-

Purification: The crude product can be further purified by recrystallization from 100 cc of water to yield 50–60 g of this compound with a melting point of 203–205°C.[5]

Synthesis of Citraconic Anhydride from Itaconic Acid

Citraconic anhydride is a key precursor for citraconic acid and can be synthesized from itaconic acid through thermal isomerization.

Experimental Protocol:

-

Thermal Isomerization: Rapidly distill 250 g of itaconic anhydride at atmospheric pressure in a modified Claisen flask equipped with a fractionating column.

-

Fractional Distillation: Collect the fraction that distills between 200–215°C. This fraction consists of citraconic anhydride.

-

Purification: The crude citraconic anhydride can be purified by redistillation under reduced pressure.

Logical Relationship of Isomerization

The isomerization between itaconic, citraconic, and mesaconic acids is a key chemical transformation. This relationship can be visualized as a series of equilibria influenced by factors such as heat and catalysts.

Purification and Characterization

The purity and identity of the synthesized dicarboxylic acids are critical for their use in research and drug development. Recrystallization is a common purification technique, and spectroscopic methods are used for characterization.

Recrystallization of this compound

Experimental Protocol:

-

Dissolution: Dissolve the crude this compound in a minimum amount of hot water.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

-

Collection and Drying: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold water. Dry the crystals thoroughly.

Spectroscopic Characterization

The identity and purity of the isomers can be confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy provide detailed information about the chemical structure. The chemical shifts and coupling constants are unique for each isomer.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic peaks for the carboxylic acid (O-H and C=O stretching) and the C=C double bond will be present.

-

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and its fragmentation pattern, which can be used to confirm the structure.

Biological Significance and Signaling Pathways

This compound and its isomers have emerged as important modulators of key cellular signaling pathways, particularly those involved in inflammation and oxidative stress.

Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Itaconate, and to a lesser extent its isomers, can activate this pathway. Itaconate acts as an electrophile and can alkylate cysteine residues on Keap1, leading to the dissociation of Nrf2. Nrf2 then translocates to the nucleus and activates the transcription of antioxidant genes.[6][7] Of the three isomers, citraconate has been identified as the most potent electrophile and Nrf2 agonist.[2]

NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a key component of the innate immune system that, when activated, leads to the release of pro-inflammatory cytokines. While itaconate derivatives have been shown to inhibit NLRP3 inflammasome activation, the direct effects of non-derivatized itaconate and mesaconate are less clear, with some studies indicating they do not impair IL-1β secretion.[5][8] In contrast, citraconate has been shown to inhibit the catalysis of itaconate by ACOD1, thereby reducing the production of this immunomodulatory metabolite.[2]

Conclusion

This compound and its isomers are a versatile group of C5 dicarboxylic acids with distinct properties and biological activities. Their synthesis and isomerization provide routes to valuable chemical intermediates, while their roles in modulating key signaling pathways like Keap1-Nrf2 and the NLRP3 inflammasome highlight their potential as therapeutic targets. This guide provides a foundational understanding for researchers and drug development professionals to explore and exploit the unique characteristics of these important molecules. Further research into the specific mechanisms of action of each isomer will undoubtedly open up new avenues for therapeutic intervention and materials science.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Itaconic acid - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Itaconate is an anti-inflammatory metabolite that activates Nrf2 via alkylation of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 8. Itaconate and fumarate derivatives inhibit priming and activation of the canonical NLRP3 inflammasome in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Mesaconic Acid in a Vitamin B12-Dependent Metabolic Pathway: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the precise biochemical role of mesaconic acid, not as a precursor in the biosynthesis of vitamin B12 (cobalamin), but as a key product within a significant vitamin B12-dependent metabolic pathway. In certain anaerobic bacteria, such as Clostridium tetanomorphum, L-glutamate is fermented to mesaconate in a two-step enzymatic process that is critically dependent on a vitamin B12 cofactor, adenosylcobalamin. This guide provides a detailed exploration of this pathway, the kinetics and mechanisms of the involved enzymes, comprehensive experimental protocols, and the broader physiological context. This information is crucial for researchers in microbiology, enzymology, and metabolic engineering, as well as for professionals in drug development targeting bacterial metabolic pathways.

Introduction: Clarifying the Relationship between this compound and Vitamin B12

Contrary to a potential misconception, this compound is not incorporated into the complex corrin ring structure of vitamin B12. Instead, its formation from L-glutamate is a hallmark of a metabolic pathway that relies on a vitamin B12-dependent enzyme. The central enzyme in this process is L-glutamate mutase, which utilizes adenosylcobalamin to catalyze the isomerization of L-glutamate to L-threo-3-methylaspartate. This intermediate is then deaminated to yield this compound. Understanding this pathway is essential for comprehending the metabolic capabilities of various anaerobic microorganisms and the functional diversity of vitamin B12-dependent enzymes.

The Glutamate Fermentation Pathway to this compound

The conversion of L-glutamate to this compound proceeds via two key enzymatic steps, primarily characterized in anaerobic bacteria like Clostridium tetanomorphum.

Step 1: Isomerization of L-Glutamate by Glutamate Mutase

The initial and rate-limiting step is the reversible isomerization of L-glutamate to L-threo-3-methylaspartate, a reaction catalyzed by the adenosylcobalamin-dependent enzyme, glutamate mutase (EC 5.4.99.1).[1][2][3][4] This enzyme is a heterodimer composed of two subunits, MutE and MutS.[5] The reaction is a radical-based rearrangement, a characteristic feature of many adenosylcobalamin-dependent enzymes.

The catalytic cycle begins with the homolytic cleavage of the cobalt-carbon bond in adenosylcobalamin, generating a highly reactive 5'-deoxyadenosyl radical and a cob(II)alamin species.[1][6] The 5'-deoxyadenosyl radical then abstracts a hydrogen atom from the C4 position of L-glutamate, forming a substrate radical and 5'-deoxyadenosine.[1][7] This radical intermediate undergoes rearrangement, followed by the return of a hydrogen atom from the 5'-deoxyadenosine, yielding L-threo-3-methylaspartate and regenerating the 5'-deoxyadenosyl radical.

Step 2: Deamination of L-threo-3-Methylaspartate by 3-Methylaspartate Ammonia Lyase

The L-threo-3-methylaspartate formed in the first step is then deaminated by the enzyme 3-methylaspartate ammonia lyase (EC 4.3.1.2), also known as β-methylaspartase.[8] This enzyme catalyzes the reversible elimination of ammonia to produce this compound (methylfumarate).[8][9] The reaction proceeds via an anti-elimination mechanism.[8]

Quantitative Data on Enzyme Kinetics

The efficiency of the glutamate to mesaconate pathway is determined by the kinetic parameters of its constituent enzymes. The following tables summarize the available data for glutamate mutase and 3-methylaspartate ammonia lyase.

Table 1: Kinetic Parameters of Glutamate Mutase

| Substrate | Km (mM) | kcat (s-1) | Organism | Reference |

| L-Glutamate | 0.54 ± 0.05 | 5.8 ± 0.3 | Clostridium tetanomorphum (engineered fusion protein) | [3][10] |

| L-threo-3-Methylaspartate | 7 ± 0.07 | 0.54 ± 0.6 | Clostridium cochlearium | [2] |

| Adenosylcobalamin | 0.0055 ± 0.0007 | - | Clostridium tetanomorphum (engineered fusion protein) | [3] |

Table 2: Kinetic Parameters of 3-Methylaspartate Ammonia Lyase

| Substrate | Km (mM) | kcat (s-1) | Organism | Reference |

| L-threo-3-Methylaspartate | - | - | Clostridium tetanomorphum | [11] |

| L-threo-3-Methylaspartate | 0.43 ± 0.03 | 110 ± 3 | Citrobacter amalonaticus | [11] |

| L-threo-3-Methylaspartate | 0.28 ± 0.02 | 100 ± 3 | Clostridium tetanomorphum | [11] |

| L-threo-3-Methylaspartate | 0.32 ± 0.02 | 100 ± 3 | Chryseobacterium hominis | [11] |

Experimental Protocols

Purification of Recombinant 3-Methylaspartate Ammonia Lyase from E. coli

This protocol is adapted from the overexpression and purification of 3-methylaspartase from Clostridium tetanomorphum in Escherichia coli.[8]

-

Gene Cloning and Expression: The gene encoding 3-methylaspartase is cloned into a suitable expression vector (e.g., pET series) and transformed into an E. coli expression strain (e.g., BL21(DE3)).

-

Cell Culture and Induction: Grow the transformed E. coli in a rich medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8. Induce protein expression with an appropriate inducer (e.g., IPTG) and continue cultivation at a lower temperature (e.g., 20°C) overnight.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and lysozyme). Lyse the cells by sonication on ice.

-

Affinity Chromatography: Centrifuge the lysate to remove cell debris. Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM).

-

Elution: Elute the His-tagged 3-methylaspartase with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

-

Further Purification (Optional): For higher purity, the eluted fraction can be subjected to size-exclusion chromatography.

-

Purity Assessment: Analyze the purity of the final protein sample by SDS-PAGE.

Coupled Spectrophotometric Assay for Glutamate Mutase Activity

This assay measures the activity of glutamate mutase by coupling the formation of L-threo-3-methylaspartate to its deamination by 3-methylaspartase, which results in the production of mesaconate that can be monitored spectrophotometrically at 240 nm.[10]

-

Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:

-

50 mM potassium phosphate buffer, pH 7.0

-

10 mM KCl

-

1 mM MgCl2

-

25 µM Adenosylcobalamin

-

2 units of purified 3-methylaspartase

-

0.38 nM Glutamate mutase (or the sample to be assayed)

-

-

Initiation: Start the reaction by adding the substrate, L-glutamate, to a final concentration range of 0.5 to 10 mM.

-

Measurement: Immediately monitor the increase in absorbance at 240 nm using a spectrophotometer. The rate of increase in absorbance is proportional to the rate of mesaconate formation and thus to the activity of glutamate mutase.

-

Calculation: The activity can be calculated using the molar extinction coefficient of mesaconate at 240 nm (ε = 3.8 mM-1 cm-1).[2]

Quantification of this compound in Bacterial Fermentation Broth

This protocol outlines a general approach for the quantification of this compound using High-Performance Liquid Chromatography (HPLC).

-

Sample Preparation:

-

Centrifuge the bacterial culture to pellet the cells.

-

Collect the supernatant (fermentation broth).

-

Filter the supernatant through a 0.22 µm filter to remove any remaining particulate matter.

-

-

HPLC Analysis:

-

Chromatographic Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: An isocratic mobile phase of 0.1% phosphoric acid in water and methanol is common. The exact ratio may need to be optimized.

-

Flow Rate: A typical flow rate is 0.8 mL/min.

-

Column Temperature: Maintain the column at a constant temperature, for example, 45°C.

-

Detection: Use a UV detector set to 210 nm, which is the absorbance maximum for this compound.

-

-

Quantification:

-

Prepare a standard curve using known concentrations of pure this compound.

-

Inject the prepared samples and standards onto the HPLC system.

-

Determine the concentration of this compound in the samples by comparing the peak areas to the standard curve.

-

Signaling Pathways and Experimental Workflows

The Glutamate to Mesaconate Metabolic Pathway

Caption: The enzymatic conversion of L-glutamate to this compound.

Experimental Workflow for Enzyme Activity Measurement

Caption: Workflow for the coupled spectrophotometric assay of glutamate mutase.

Logical Relationship: this compound and Vitamin B12

Caption: The relationship between Vitamin B12 and this compound production.

Isotopic Labeling Studies for Pathway Elucidation

Isotopic labeling is a powerful technique to trace the metabolic fate of substrates. In the context of the glutamate to mesaconate pathway, labeling studies have been instrumental in confirming the mechanism. For instance, using [4-14C]glutamate as a substrate for fermentation by Clostridium tetanomorphum, the resulting butyrate (a downstream product of mesaconate metabolism) shows a specific labeling pattern that is characteristic of the methylaspartate pathway.[12] Schmidt degradation of this butyrate yields equally labeled propionate and carbon dioxide, confirming the carbon skeleton rearrangement.[12]

Modern approaches using stable isotopes (e.g., 13C or 15N) coupled with mass spectrometry or NMR can provide even more detailed insights into the flux through this pathway and the intramolecular rearrangements occurring.

Conclusion

This compound holds a significant place in the historical discovery of vitamin B12's enzymatic functions. While not a direct building block of cobalamin, its production is inextricably linked to a vitamin B12-dependent pathway in certain anaerobic bacteria. This technical guide has provided a comprehensive overview of this relationship, detailing the enzymatic steps, kinetic data, and experimental methodologies. A clear understanding of this pathway is vital for researchers exploring microbial metabolism, enzyme mechanisms, and for the development of novel antimicrobial strategies or bio-based chemical production platforms. The provided protocols and data serve as a valuable resource for the scientific community to further investigate this fascinating area of biochemistry.

References

- 1. Pre-steady-state kinetic investigation of intermediates in the reaction catalyzed by adenosylcobalamin-dependent glutamate mutase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetic Studies of a Coenzyme B12 Dependent Reaction Catalyzed by Glutamate Mutase from Clostridium cochlearium [scirp.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Adenosylcobalamin-dependent glutamate mutase: examination of substrate and coenzyme binding in an engineered fusion protein possessing simplified subunit structure and kinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Overexpression, purification, crystallization and data collection of 3-methylaspartase from Clostridium tetanomorphum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Substrate specificity of the 3-methylaspartate ammonia-lyase reaction: observation of differential relative reaction rates for substrate-product pairs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The reaction of adenosylcobalamin-dependent glutamate mutase with 2-thiolglutarate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-function investigation of 3-methylaspartate ammonia lyase reveals substrate molecular determinants for the deamination reaction - PMC [pmc.ncbi.nlm.nih.gov]